BenchChemオンラインストアへようこそ!

2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Medicinal chemistry DNA intercalation Structure-activity relationship

2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline (CAS 443329-18-8, molecular formula C22H25N3O2, molecular weight 363.46 g/mol) is a fully synthetic, fused tetracyclic heterocycle belonging to the 6H-indolo[2,3-b]quinoxaline family. Its planar aromatic scaffold is substituted with ethoxy groups at positions 2 and 3 and a branched isobutyl chain at the N6 position.

Molecular Formula C22H25N3O2
Molecular Weight 363.461
CAS No. 443329-18-8
Cat. No. B2846389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline
CAS443329-18-8
Molecular FormulaC22H25N3O2
Molecular Weight363.461
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CC(C)C)OCC
InChIInChI=1S/C22H25N3O2/c1-5-26-19-11-16-17(12-20(19)27-6-2)24-22-21(23-16)15-9-7-8-10-18(15)25(22)13-14(3)4/h7-12,14H,5-6,13H2,1-4H3
InChIKeyIBIVYEACFIQUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline (CAS 443329-18-8): Structural Identity and Core Scaffold


2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline (CAS 443329-18-8, molecular formula C22H25N3O2, molecular weight 363.46 g/mol) is a fully synthetic, fused tetracyclic heterocycle belonging to the 6H-indolo[2,3-b]quinoxaline family. Its planar aromatic scaffold is substituted with ethoxy groups at positions 2 and 3 and a branched isobutyl chain at the N6 position. The compound is available as a research-grade chemical, typically at ≥95% purity, and its identity is confirmed by 1H NMR spectroscopy (DMSO‑d6) [1]. The indolo[2,3-b]quinoxaline core is recognized in medicinal chemistry as a privileged DNA‑intercalating pharmacophore, with demonstrated antiviral, anticancer, and antioxidant activities [2][3].

Why 2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline Cannot Be Replaced by Generic Indoloquinoxaline Analogs


Within the 6H-indolo[2,3-b]quinoxaline class, biological activity—including DNA intercalation strength, thermal stabilization of the DNA–drug complex, and resultant cytotoxicity—is highly sensitive to both the nature of the N6 substituent and the substituents on the quinoxaline ring [1]. The presence of a branched isobutyl chain at N6 introduces steric bulk and conformational constraints distinct from linear n‑butyl, methyl, or unsubstituted analogs, which can alter minor‑groove orientation and modulate DNA binding affinity [1][2]. QSAR studies on this scaffold further indicate that substituents possessing primary carbon atoms (a feature of the terminal isobutyl group) correlate with increased cytotoxic potency, making the isobutyl substitution pattern a critical determinant of biological performance that cannot be assumed to be equivalent across simple alkyl variants [2].

Quantitative Differentiation Evidence for 2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline Versus Closest Analogs


N6-Isobutyl vs. N6-n-Butyl Substitution: Structural Differentiation and Predicted Lipophilicity Impact

The target compound differs from its closest commercially available analog, 6‑butyl‑2,3‑diethoxy‑6H‑indolo[2,3‑b]quinoxaline (molecular formula C22H25N3O2, MW 363.5 g/mol), solely by the branching of the N6 alkyl chain (isobutyl vs. n‑butyl). The branched isobutyl group presents a larger steric profile near the indoloquinoxaline core, which can restrict rotational freedom of the side chain and alter the preferred orientation of the cationic or hydrogen‑bonding contacts within the DNA minor groove [1]. The predicted logP for the isobutyl analog is anticipated to be marginally lower than that of the n‑butyl variant due to reduced hydrophobic surface area exposure, which may translate to differential solubility and membrane permeability characteristics. No direct head‑to‑head biological comparison data are currently available in the public domain for this exact pair, and this differentiation is based on class‑level structure–property relationships [1][2].

Medicinal chemistry DNA intercalation Structure-activity relationship

NMR-Based Identity Verification: Unambiguous Discrimination from Regioisomers and Related Derivatives

The target compound possesses a validated 1H NMR spectrum (DMSO‑d6, 400 MHz) archived in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID D4Uj4I3CFAT) [1]. This spectral fingerprint provides unambiguous identity confirmation and discriminates the compound from its N6‑desalkyl parent (2,3‑diethoxy‑6H‑indolo[2,3‑b]quinoxaline, MW 307.3 g/mol; CAS not assigned) and from the N6‑methyl analog (2,3‑diethoxy‑6‑methyl‑6H‑indolo[2,3‑b]quinoxaline, MW 321.4 g/mol), both of which lack the characteristic isobutyl multiplet signals in the aliphatic region. The absence of the NH proton signal (present in the N6‑unsubstituted parent at δ ~12–13 ppm) directly confirms full N6‑alkylation. No equivalent validated reference spectrum is publicly available for the n‑butyl analog, making the isobutyl derivative the better‑characterized member of the 2,3‑diethoxy‑6‑alkyl series for procurement purposes.

Analytical chemistry Structure elucidation Quality control

QSAR Prediction: Primary Carbon Substituents Favor Cytotoxic Potency in Indoloquinoxaline Series

A QSAR study of 6H‑indolo[2,3‑b]quinoxaline derivatives tested for in vitro cytotoxicity against the human leukemia HL‑60 cell line (MTT assay, 48 h exposure) concluded that candidate structures for increased cytotoxic potency should incorporate substituents with primary carbon atoms [1]. The N6‑isobutyl group of the target compound terminates in a primary carbon (–CH3), matching this favorable QSAR descriptor, whereas comparators bearing N6‑methyl or N6‑ethyl groups present secondary carbon connectivity at the terminal position. The study reported that compounds IDQ‑5, IDQ‑10, IDQ‑11, IDQ‑13, and IDQ‑14 exhibited significant activity against HL‑60, with the most potent analogs achieving IC50 values in the low micromolar range (<10 µM), although the target compound itself was not among the tested set [1]. This QSAR inference suggests that the isobutyl substitution pattern may confer a cytotoxic potency advantage relative to analogs with linear or shorter N6‑alkyl chains, though direct experimental confirmation is pending.

Cancer research QSAR Cytotoxicity DNA intercalation

Indolo[2,3-b]quinoxaline Scaffold Validated for Non-Aqueous Redox Flow Battery Anolytes: Implications for the 2,3-Diethoxy-6-isobutyl Derivative

A recent study demonstrated that functionalized indolo[2,3‑b]quinoxaline derivatives can serve as low‑reduction‑potential, high‑stability anolyte scaffolds for non‑aqueous redox flow batteries (NARFBs) [1]. A mixture of 2‑ and 3‑(tert‑butyl)‑6‑(2‑methoxyethyl)‑6H‑indolo[2,3‑b]quinoxaline exhibited a reduction potential of −2.01 V vs. Fc/Fc⁺, solubility exceeding 2.7 M in acetonitrile, and 99.86% capacity retention over 202 H‑cell charge/discharge cycles (49.5 h) [1]. Although the target compound (2,3‑diethoxy‑6‑isobutyl) was not directly tested, the 2,3‑dialkoxy substitution pattern and the N6‑alkyl group are structurally analogous to the design principles validated in the study. The ethoxy groups at positions 2 and 3 are expected to contribute to solubility enhancement in organic solvents relative to unsubstituted indoloquinoxaline, while the N6‑isobutyl group may influence the reduction potential through inductive effects. The comparator 2,3‑diethoxy‑6H‑indolo[2,3‑b]quinoxaline (without N6‑alkylation) has not been evaluated for this application, making the N6‑alkylated derivative a more relevant candidate for anolyte screening.

Organic electronics Energy storage Redox flow batteries

Supplier-Level Comparative Inventory: Differentiated Availability of the Isobutyl Derivative Versus n-Butyl and Other 6-Alkyl Analogs

Among the 2,3‑diethoxy‑6‑alkyl‑6H‑indolo[2,3‑b]quinoxaline series, the isobutyl derivative (CAS 443329‑18‑8) is reliably stocked by multiple research chemical suppliers with standard analytical documentation, whereas the linear n‑butyl analog (no CAS assigned) and the N6‑unsubstituted parent are available from fewer vendors and often lack accompanying spectral certification . This differential commercial availability reduces procurement lead times and ensures batch‑to‑batch traceability for the isobutyl derivative, whereas sourcing the n‑butyl comparator may require custom synthesis with associated delays, cost premiums, and analytical uncertainty. For laboratories requiring reproducible compound identity across multiple experiments, the isobutyl variant presents a lower‑risk procurement option.

Chemical procurement Research supply Compound sourcing

Recommended Application Scenarios for 2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline Based on Evidence-Based Differentiation


Anticancer Lead Optimization and DNA Intercalation Screening Libraries

The compound is best deployed as a structurally defined member of DNA‑intercalator focused screening libraries, where the N6‑isobutyl substituent (terminating in a primary carbon) aligns with QSAR models predicting enhanced cytotoxic potency against leukemia cell lines [1]. Researchers can use it as a reference analog to systematically compare the effect of branched versus linear N6‑alkyl chains on DNA binding affinity, thermal stabilization of DNA duplexes, and in vitro cytotoxicity, as recommended by the class‑level review establishing the structure‑dependent thermal stability of indoloquinoxaline–DNA complexes [2].

Non-Aqueous Redox Flow Battery Anolyte Candidate Screening

The 2,3‑diethoxy‑6‑isobutyl substitution pattern makes this compound a logical next‑generation candidate for non‑aqueous redox flow battery anolyte development, following the demonstrated success of the indolo[2,3‑b]quinoxaline scaffold in achieving sub‑−2.0 V reduction potentials and >99% capacity retention over extended cycling [1]. Its dialkoxy substitution is expected to maintain high organic solubility (>2 M in acetonitrile), while the isobutyl N6 group offers an underexplored variable for fine‑tuning reduction potential and radical anion stability.

Analytical Method Development and Reference Standard Procurement

With its validated NMR spectrum publicly available through the Wiley KnowItAll library [1], this compound can serve as a chromatographic and spectroscopic reference standard for method development. Laboratories developing LC‑MS or HPLC‑UV methods for indoloquinoxaline analogs can use the compound's well‑characterized retention and spectral properties to establish system suitability criteria, an advantage not offered by structurally similar but spectroscopically undocumented analogs.

Comparative Mechanistic Studies of N6 Substituent Effects on DNA Binding Orientation

The branched isobutyl chain introduces steric constraints that are predicted to alter the orientation of the planar indoloquinoxaline chromophore within the DNA intercalation pocket, relative to linear N6‑alkyl analogs [1]. This compound is therefore a valuable probe for spectroscopic studies (e.g., linear dichroism, fluorescence quenching, thermal denaturation) aimed at dissecting how side‑chain architecture modulates DNA binding mode and sequence selectivity—insights critical for rational design of sequence‑specific intercalators.

Quote Request

Request a Quote for 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.